
Febuxostat Isopropyl isomer
Overview
Description
Febuxostat Isopropyl isomer is a structural analog and impurity of Febuxostat, a non-purine selective xanthine oxidase (XO) inhibitor used to treat hyperuricemia and gout. Chemically, it shares the molecular formula (C₁₆H₁₆N₂O₃S) with Febuxostat but differs in the spatial arrangement of the isopropyl group, leading to distinct physicochemical and pharmacological properties . Regulatory agencies, such as China’s State Administration for Market Regulation, monitor its presence in pharmaceuticals and food additives to prevent illegal use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Febuxostat Isopropyl isomer involves several steps, starting from the basic chemical structure of Febuxostat. The process typically includes:
Formation of the core structure: This involves the synthesis of the thiazole ring, which is a crucial part of the Febuxostat molecule.
Introduction of functional groups: Various functional groups, such as cyano and isopropyl groups, are introduced to the core structure through substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. High-performance liquid chromatography (HPLC) is commonly used for purification in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Febuxostat Isopropyl isomer undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Analytical Chemistry
Febuxostat Isopropyl Isomer is utilized as a reference standard in analytical chemistry to assess the purity and stability of Febuxostat formulations. This application is vital for quality control during the production of pharmaceuticals.
Biological Studies
Research has focused on the biological effects of this compound on cellular metabolism and enzyme inhibition. It has been shown to significantly lower serum uric acid levels, making it an important compound for studies related to gout treatment .
Pharmacokinetics and Pharmacodynamics
Studies comparing the pharmacokinetics and pharmacodynamics of this compound to Febuxostat have been conducted to understand its efficacy and safety profile better. The compound's high oral bioavailability (approximately 85%) indicates its potential effectiveness in clinical settings .
Industrial Applications
In pharmaceutical manufacturing, this compound plays a role in quality assurance processes during the production of Febuxostat and related formulations. Its presence as an impurity necessitates rigorous testing to ensure product safety and efficacy .
Case Study 1: Efficacy in Gout Management
A study involving a mouse model demonstrated that treatment with Febuxostat significantly reduced serum uric acid levels compared to untreated controls. The study highlighted that both febuxostat and its isopropyl isomer effectively alleviated symptoms associated with gout, such as footpad swelling and pain threshold reduction .
Case Study 2: Pharmacokinetic Profile
Research evaluating the pharmacokinetic properties of this compound revealed that it undergoes extensive metabolism in the liver via cytochrome P450 enzymes. The compound's metabolites are primarily cleared by the kidneys, which emphasizes the importance of renal function in its therapeutic efficacy .
Mechanism of Action
Febuxostat Isopropyl isomer, like Febuxostat, inhibits xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, the compound reduces the production of uric acid, thereby lowering serum urate levels. This mechanism is particularly beneficial in the treatment of gout, where high uric acid levels lead to the formation of urate crystals in joints .
Comparison with Similar Compounds
Structural and Chemical Comparison with Similar Compounds
Structural Isomers of Febuxostat
Febuxostat has multiple isomers and impurities, including:
- Febuxostat n-butyl isomer : Features an n-butyl chain instead of isopropyl, altering lipophilicity and metabolic stability .
- Febuxostat Isopropyl Isomer Ethyl Ester : A derivative with an ethyl ester group, affecting solubility and bioavailability (Molecular weight: 330.4; Purity: >95% HPLC) .
Table 1: Structural and Physicochemical Properties
Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Purity (HPLC) |
---|---|---|---|---|
Febuxostat | C₁₆H₁₆N₂O₃S | 316.4 | Thiazole, cyanophenyl | >99% |
This compound | C₁₆H₁₆N₂O₃S | 316.4 | Isopropyl ether, thiazole | >95% |
Febuxostat n-butyl isomer | C₁₇H₁₈N₂O₃S | 330.4 | n-butyl ether, thiazole | >95% |
Analogous XO Inhibitors
- Allopurinol: A purine-based XO inhibitor with a narrower therapeutic window and higher risk of hypersensitivity reactions compared to Febuxostat .
- Benzbromarone : A uricosuric agent that inhibits URAT1 transporters but lacks XO inhibition. It is associated with hepatotoxicity, unlike Febuxostat .
Xanthine Oxidase Inhibition
- Febuxostat : Potent XO inhibitor (Ki = 0.6 nM) with long-lasting uric acid reduction .
- However, regulatory warnings indicate it lacks therapeutic approval and may exhibit off-target effects .
- Allopurinol: Weaker XO inhibition (Ki = 2.3 nM) and requires dose adjustments in renal impairment .
Toxicity and Regulatory Concerns
Biological Activity
Febuxostat isopropyl isomer is a derivative of febuxostat, a well-established xanthine oxidase (XO) inhibitor used primarily for the management of gout and hyperuricemia. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, biochemical properties, and clinical implications based on recent research findings.
Target Enzyme : this compound selectively inhibits xanthine oxidase, an enzyme crucial in the purine degradation pathway that converts hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, febuxostat effectively reduces serum uric acid levels, which is beneficial for patients suffering from gout and other conditions related to hyperuricemia .
Mode of Action : The compound binds to xanthine oxidase, leading to decreased uric acid production. This inhibition is significant as elevated uric acid levels can lead to various complications, including gout attacks and kidney stones .
Pharmacokinetics
This compound exhibits high oral bioavailability (approximately 85%), indicating efficient absorption in the gastrointestinal tract. The drug undergoes extensive hepatic metabolism primarily via the cytochrome P450 enzyme system, with about 35% undergoing oxidation and up to 40% through acyl glucuronidation. The metabolites are primarily excreted via the kidneys.
The biological activity of this compound can be summarized in the following table:
Property | Details |
---|---|
Molecular Formula | CHNOS |
Ki (Inhibition Constant) | 0.6 nM (indicating high potency against XO) |
Absorption | ~85% oral bioavailability |
Metabolism | Hepatic via CYP450; significant first-pass metabolism |
Excretion | Primarily renal |
Clinical Efficacy
Research has demonstrated that febuxostat significantly lowers serum uric acid (sUA) levels. In a five-year study involving patients with chronic gout, long-term treatment with febuxostat resulted in 93% of subjects maintaining sUA levels below 6.0 mg/dl, which was associated with a marked reduction in gout flares .
Case Study Insights
- Long-Term Treatment Outcomes : A study involving 116 patients showed that after five years on febuxostat therapy, there was nearly complete resolution of baseline tophi (69% resolution rate), indicating effective long-term management of chronic gout .
- Dose-Response Relationship : In clinical trials comparing various dosages (40 mg, 80 mg, and 120 mg), higher doses correlated with better outcomes in terms of lowering sUA levels and reducing flare frequency .
Safety Profile
Febuxostat is generally well-tolerated. Common side effects include nausea, diarrhea, headache, and increased liver enzymes. Importantly, it has a favorable safety profile compared to allopurinol, particularly for patients who are intolerant to traditional therapies .
Q & A
Basic Research Questions
Q. How can spectroscopic techniques distinguish Febuxostat Isopropyl isomer from other structural analogs?
- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and High-Performance Liquid Chromatography (HPLC) are critical for structural elucidation. The isopropyl group's unique chemical environment generates distinct splitting patterns in NMR spectra, such as methyl proton resonances at δ 1.2–1.4 ppm. HPLC retention times and mass spectrometry (MS) fragmentation patterns further differentiate isomers by comparing reference standards and spiked samples .
Q. What synthetic routes are effective for producing this compound with high purity?
- Methodological Answer : Direct compression or solvent-assisted granulation (e.g., using isopropyl alcohol as a binder) is commonly employed. Key parameters include controlling reaction temperature (20–25°C), stoichiometric ratios of intermediates, and purification via recrystallization. Purity ≥99% is validated using differential scanning calorimetry (DSC) to confirm absence of polymorphic impurities .
Q. How does the isopropyl group influence the isomer’s solubility and bioavailability in preclinical models?
- Methodological Answer : LogP calculations and in vitro dissolution studies (e.g., USP Apparatus II at 50 rpm, pH 6.8 buffer) quantify hydrophobicity. Comparative pharmacokinetic studies in rodent models measure AUC(0–24h) and Cmax to correlate structural modifications with bioavailability. The isopropyl group’s steric effects often reduce aqueous solubility but enhance membrane permeability .
Advanced Research Questions
Q. What experimental design optimizes stability studies for this compound under varying storage conditions?
- Methodological Answer : Use ICH Q1A guidelines: expose samples to 40°C/75% RH (accelerated conditions) and 25°C/60% RH (long-term) for 6–12 months. Monitor degradation products via stability-indicating HPLC methods. Statistical models (e.g., Arrhenius equation) predict shelf life by analyzing impurity profiles and assay potency .
Q. How can researchers resolve contradictions in reported analytical data for this isomer across studies?
- Methodological Answer : Cross-validate methods using certified reference materials (CRMs) and inter-laboratory comparisons. For example, discrepancies in HPLC retention times may arise from column batch variability; standardization with Phenomenex Strata X columns (C18, 5 µm) minimizes this. Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets .
Q. What criteria should guide the selection of excipients for formulating this compound tablets?
- Methodological Answer : Compatibility studies (e.g., DSC and FTIR) screen excipients like microcrystalline cellulose or crospovidone. Optimize tablet hardness (8–12 kp) and disintegration time (<15 minutes) using factorial design experiments. Avoid lactose in formulations if Maillard reaction risks exist with primary amine groups .
Q. How can in silico modeling predict the isomer’s metabolic pathways and potential drug-drug interactions?
- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or CYP3A4 docking simulations to identify metabolic hotspots (e.g., oxidation of the thiazole ring). Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor) and UPLC-MS/MS quantification of metabolites .
Q. Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing pharmacokinetic data of this compound?
- Methodological Answer : Non-compartmental analysis (NCA) using Phoenix WinNonlin calculates AUC, Tmax, and half-life. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) to compare bioavailability between isomers. Report confidence intervals (95%) and effect sizes to avoid Type II errors .
Q. How should researchers document synthesis parameters to ensure reproducibility?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include granular details: solvent purity (HPLC-grade), agitation speed (±5 rpm), and drying time (±2 hours). Use electronic lab notebooks (ELNs) with version control for raw data and SOPs .
Q. Ethical and Regulatory Considerations
Q. What are the key ethical requirements for clinical trials involving this compound?
- Methodological Answer : Follow ICH GCP guidelines: obtain informed consent, disclose isomer-specific risks (e.g., hepatotoxicity), and use Data Safety Monitoring Boards (DSMBs). Publish trial protocols on registries (ClinicalTrials.gov ) with PICOT-defined endpoints (Population: hyperuricemia patients; Outcome: serum urate reduction) .
Properties
IUPAC Name |
2-(3-cyano-4-propan-2-yloxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-8(2)20-12-5-4-10(6-11(12)7-16)14-17-9(3)13(21-14)15(18)19/h4-6,8H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKMOFWTLCOKFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC(C)C)C#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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